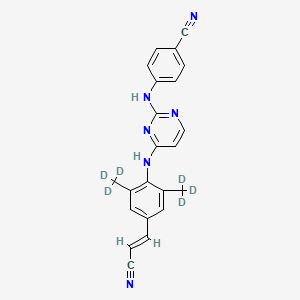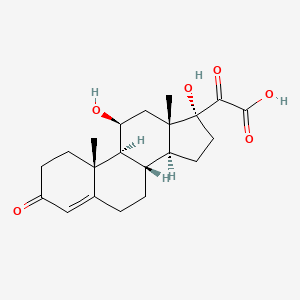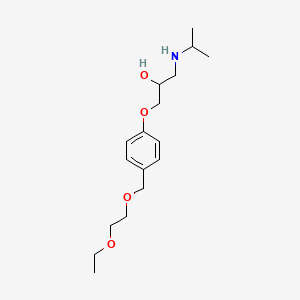
17-Hydroxy Capsaicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy Capsaicin-d3 is a deuterated form of 17-Hydroxy Capsaicin, a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heat. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to achieve selective deuteration.
Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of capsaicin and its derivatives.
Biological Studies: Employed in studies investigating the metabolism and pharmacokinetics of capsaicin in biological systems.
Medical Research: Utilized in the development of new analgesic and anti-inflammatory drugs by studying its interaction with pain receptors and inflammatory pathways.
Industrial Applications: Used in the formulation of topical analgesics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 17-Hydroxy Capsaicin-d3 is similar to that of capsaicin. It primarily targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel found in sensory neurons. Activation of TRPV1 by this compound leads to:
Calcium Influx: Opening of the channel allows calcium ions to enter the cell, leading to depolarization and the sensation of heat and pain.
Desensitization: Prolonged activation of TRPV1 results in desensitization, reducing the sensitivity to pain and heat stimuli.
Neurotransmitter Release: The compound can also induce the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which play a role in pain signaling and inflammation.
Comparison with Similar Compounds
Capsaicin: The parent compound, known for its pungent properties and use in pain relief.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar biological activities.
Nordihydrocapsaicin: Another derivative with a slightly different structure and potency.
16-Hydroxy Capsaicin: A hydroxylated derivative with similar properties to 17-Hydroxy Capsaicin.
Uniqueness of 17-Hydroxy Capsaicin-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical studies, as it provides a distinct mass spectrometric signature.
Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability compared to their non-deuterated counterparts, making them useful in long-term studies.
Properties
CAS No. |
1346606-57-2 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
324.435 |
IUPAC Name |
(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3 |
InChI Key |
OCVIWAFGWPJVGZ-STLUSQLVSA-N |
SMILES |
CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Synonyms |
6E)-9-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; _x000B_ω-Hydroxycapsaicin-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)



![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)

